molecular formula C5H4N2O B1596169 (Methoxymethylene)malononitrile CAS No. 672-81-1

(Methoxymethylene)malononitrile

Cat. No. B1596169
CAS RN: 672-81-1
M. Wt: 108.1 g/mol
InChI Key: PPIRRJFTJMFMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Methoxymethylene)malononitrile (MMN) is a chemical compound that has been widely used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in organic solvents and has a distinctive odor. MMN is a versatile compound that can be used in a variety of applications, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Heterocyclic Motifs Synthesis

(Methoxymethylene)malononitrile serves as a precursor in the synthesis of various heterocyclic motifs. Its flexibility and high reactivity make it a suitable building block for creating bis-heterocyclic compounds, fused heterocycle derivatives, and bicyclic bridged heterocyclic scaffolds .

Pharmaceutical Applications

In pharmaceutical research, (Methoxymethylene)malononitrile is used to develop nootropic drugs that mimic nerve growth factor operation. These drugs enhance nerve growth and tissue regeneration, showing potential in both isolated tissues and in vivo studies .

Medicinal Chemistry

The compound’s multi-functional nature, with three CN functional groups, an amine, and an α,β-unsaturated alkene part, makes it a valuable reagent in medicinal chemistry. It’s used to prepare biologically active molecules that could lead to new therapeutic agents .

Dye Synthesis

Due to its electron-accepting CN groups, (Methoxymethylene)malononitrile is effective in the synthesis of colored compounds. It can be condensed with various electrophilic compounds to produce a range of yellow and magenta dyes .

Green Chemistry

The compound is involved in green chemistry applications, such as the clean synthesis of benzylidenemalononitrile via Knoevenagel condensation. This process is significant for producing specialty chemicals and pharmaceuticals in an environmentally friendly manner .

Catalysis

(Methoxymethylene)malononitrile is used in catalysis, particularly in reactions like Knoevenagel condensation. It acts as a substrate for catalysts like Ti-hydrotalcite and Zn-hydrotalcite, leading to the production of benzylidene malononitrile, a compound with various industrial applications .

properties

IUPAC Name

2-(methoxymethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-8-4-5(2-6)3-7/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRRJFTJMFMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217484
Record name (Methoxymethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methoxymethylene)malononitrile

CAS RN

672-81-1
Record name 2-(Methoxymethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methoxymethylene)malononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methoxymethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methoxymethylene)malononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Methoxymethylene)malononitrile
Reactant of Route 2
Reactant of Route 2
(Methoxymethylene)malononitrile
Reactant of Route 3
(Methoxymethylene)malononitrile
Reactant of Route 4
Reactant of Route 4
(Methoxymethylene)malononitrile
Reactant of Route 5
(Methoxymethylene)malononitrile
Reactant of Route 6
(Methoxymethylene)malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.